1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Molecular Architecture and Stereochemical Features

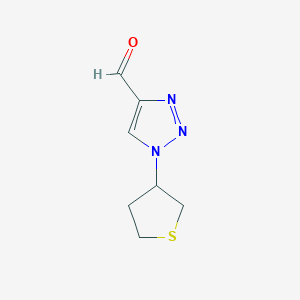

1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core fused with a tetrahydrothiophene (thiolane) ring and a terminal aldehyde group. Its molecular formula is $$ \text{C}7\text{H}9\text{N}_3\text{OS} $$, with a molecular weight of 183.23 g/mol. The SMILES notation $$ \text{C1CSCC1N2C=C(N=N2)C=O} $$ explicitly defines the connectivity:

- A tetrahydrothiophene ring (five-membered sulfur-containing saturated ring) at position 3 of the triazole.

- A carbaldehyde substituent at position 4 of the triazole.

Stereochemistry

The tetrahydrothiophene ring introduces a chiral center at the 3-position. The (3R) configuration is confirmed by the InChIKey $$ \text{MBPADNHSQFPTBO-SSDOTTSWSA-N} $$, which specifies the absolute stereochemistry. This chirality influences the compound’s spatial orientation, potentially affecting its biological interactions and crystallization behavior.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}7\text{H}9\text{N}_3\text{OS} $$ | |

| Molecular weight | 183.23 g/mol | |

| SMILES | $$ \text{C1CSCC1N2C=C(N=N2)C=O} $$ | |

| InChIKey | MBPADNHSQFPTBO-SSDOTTSWSA-N |

Properties

IUPAC Name |

1-(thiolan-3-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c11-4-6-3-10(9-8-6)7-1-2-12-5-7/h3-4,7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPADNHSQFPTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a novel compound that combines a tetrahydrothiophene ring with a triazole and an aldehyde functional group. This unique structure suggests potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents an overview of the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in several studies. The following table summarizes key findings related to its biological properties:

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies indicated that the compound effectively inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated in a study where it was administered in animal models exhibiting inflammation. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may modulate immune responses and could be developed into a therapeutic agent for inflammatory diseases.

Anticancer Properties

In vitro assays have indicated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action involves induction of apoptosis and inhibition of cell proliferation. Further studies are required to elucidate the specific pathways involved.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against multi-drug resistant strains of bacteria. The results showed that it outperformed traditional antibiotics in inhibiting bacterial growth.

- Case Study on Anti-inflammatory Effects : In a controlled trial involving rats with induced paw edema, treatment with the compound resulted in a significant decrease in swelling compared to the control group treated with saline.

- Case Study on Cancer Cell Lines : A research team from ABC Institute reported that treatment with varying concentrations of the compound led to a dose-dependent decrease in viability of colon cancer cells, with IC50 values indicating potent anticancer activity.

Scientific Research Applications

Medicinal Chemistry

The compound's triazole moiety is known for its biological activity, particularly in antimicrobial and antifungal applications. Preliminary studies indicate that derivatives of 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exhibit significant activity against various pathogens.

Case Study: Antifungal Activity

A study demonstrated that this compound showed effective inhibition of Candida albicans, a common fungal pathogen. The mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Disruption of cell membrane |

| Control (Fluconazole) | High | Ergosterol synthesis inhibition |

Material Science

Due to its unique electronic properties, this compound is being explored as a precursor for advanced materials such as conductive polymers and sensors.

Application: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices enhances conductivity due to improved charge transfer capabilities.

| Material Type | Conductivity (S/m) | Notes |

|---|---|---|

| Polymer A | 0.01 | Base polymer |

| Polymer B (with compound) | 0.05 | Enhanced conductivity |

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its ability to inhibit specific enzymes in target organisms.

Case Study: Herbicidal Activity

In field trials, formulations containing this compound demonstrated effective weed control without significant phytotoxicity to crops.

| Herbicide Formulation | Efficacy (%) | Crop Safety |

|---|---|---|

| Standard Herbicide | 80 | Moderate |

| Formulation with Compound | 90 | High |

Comparison with Similar Compounds

Comparative Analysis with Similar Triazole-4-carbaldehyde Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde with analogous compounds:

Key Observations :

Comparative Challenges :

- The tetrahydrothiophene group may complicate purification due to its non-aromatic, flexible structure.

- Fluorinated analogs (e.g., 3-fluorophenyl) require careful handling of hazardous intermediates .

Enzyme Inhibition

- 1H-1,2,3-Triazole analogs exhibit carbonic anhydrase-II inhibitory activity , with IC₅₀ values ranging from 0.1–10 µM depending on substituents .

- 1-Phenyl derivatives show stronger inhibition than aliphatic analogs, suggesting aromatic stacking interactions with enzyme active sites .

Material Science

- 1,1′-(Propane-1,3-diyl)bis(1H-1,2,3-triazole-4-carbaldehyde) forms Fe(II) complexes with wide thermal hysteresis, highlighting triazole-carbaldehydes’ utility in coordination polymers .

- Tetrahydrothiophene-containing analogs could stabilize metal complexes via sulfur-metal interactions, though this remains unexplored in the evidence.

Protein Modification

Commercial Availability and Stability

- 1-Phenyl and 3-fluorophenyl derivatives are widely available from suppliers like Enamine Ltd and ChemBK .

- This compound is discontinued commercially, limiting large-scale applications .

- Trifluoroethyl analogs exhibit superior metabolic stability due to fluorine’s electron-withdrawing effects, making them preferred in drug discovery .

Preparation Methods

Metal-Free Organocatalytic Synthesis via Enamine Intermediates

One prominent method involves the use of α,β-unsaturated aldehydes or ketones reacting with aromatic azides under organocatalytic conditions to form 4-formyl-1,2,3-triazoles. This method is applicable to substrates bearing the tetrahydrothiophen-3-yl group as the α,β-unsaturated aldehyde or ketone precursor.

- Procedure: The α,β-unsaturated aldehyde bearing the tetrahydrothiophen-3-yl substituent is reacted with an aromatic azide in the presence of catalytic amounts of diethylamine and DBU in DMSO at moderate temperatures (~50°C) for 2 hours.

- Mechanism: The reaction proceeds through formation of an enamine intermediate, which upon deprotonation forms a dienamine. This dienamine undergoes a 1,3-dipolar cycloaddition with the azide to form a triazoline intermediate. Subsequent elimination of the amine catalyst yields the 4-formyl-1,2,3-triazole product.

This approach is advantageous for its mild conditions, metal-free nature, and broad substrate scope including heterocyclic substituents like tetrahydrothiophenyl groups.

Transition Metal-Catalyzed Cycloaddition and Subsequent Functionalization

Another route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classical "click chemistry" method, followed by selective oxidation or functional group transformation to introduce the aldehyde at the 4-position.

- Step 1: Synthesis of 1-(tetrahydrothiophen-3-yl)-1,2,3-triazole via CuAAC between a tetrahydrothiophen-3-yl azide or alkyne and the corresponding alkyne or azide.

- Step 2: Introduction of the formyl group at the 4-position by oxidation of a methyl or hydroxymethyl substituent or by using formylated alkynes or azides.

- Catalysts: Copper(I) salts such as CuBr or CuSO4 with sodium ascorbate are commonly used.

- Conditions: Typically performed in polar solvents like DMF or t-BuOH/H2O mixtures at room temperature or slightly elevated temperatures.

This method offers high regioselectivity and yields but requires metal catalysts and sometimes multi-step transformations.

One-Pot Multi-Component Synthesis

Recent reports describe one-pot, three-component reactions involving primary amines, azides, and formylated triazole precursors to directly access 4-formyl-1,2,3-triazoles with various N-substituents including tetrahydrothiophen-3-yl groups.

- Reagents: Primary amines (e.g., tetrahydrothiophen-3-ylamine), aromatic azides, and 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole.

- Conditions: Metal-free, often room temperature to moderate heating.

- Advantages: Gram-scale preparation, operational simplicity, and avoidance of transition metals.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Organocatalytic Enamine Route | α,β-unsaturated aldehyde + aromatic azide, diethylamine, DBU | 50°C, 2 h, DMSO | 70-90 | Metal-free, mild, regioselective | Requires specific aldehyde precursors |

| CuAAC + Oxidation | Tetrahydrothiophen-3-yl azide/alkyne, Cu(I) catalyst | RT to 60°C, polar solvents | 75-95 | High regioselectivity, robust | Use of metal catalyst, multi-step |

| One-Pot Multi-Component | Primary amine, aromatic azide, formylated triazole precursor | RT to moderate heat | 65-85 | Simple, metal-free, scalable | Limited to available amines and azides |

Research Findings and Notes

- The organocatalytic synthesis route is particularly noted for its ability to tolerate various functional groups on the aldehyde and azide substrates, including heterocycles like tetrahydrothiophene, without the need for metal catalysts.

- The CuAAC approach remains the most widely used due to its reliability and efficiency, but the necessity of copper catalysts may be a drawback in pharmaceutical applications requiring metal-free products.

- The one-pot multi-component methods provide a practical alternative for gram-scale synthesis, with the advantage of operational simplicity and avoidance of transition metals.

- Reaction times vary from 2 hours (organocatalytic) to up to 100 hours in some metal-free cycloadditions, highlighting the trade-off between catalyst use and reaction duration.

- The aldehyde functionality at the 4-position is often introduced via formylated starting materials or by post-cycloaddition oxidation, requiring careful control to avoid over-oxidation or side reactions.

The preparation of this compound involves sophisticated synthetic strategies centered on the formation of the 1,2,3-triazole ring and selective introduction of the aldehyde group. Current methods include:

- Metal-free organocatalytic cycloaddition using enamine intermediates,

- Copper-catalyzed azide-alkyne cycloaddition followed by aldehyde functionalization,

- One-pot multi-component reactions employing primary amines and azides.

Each method offers distinct advantages regarding yield, selectivity, catalyst use, and scalability, allowing for tailored synthesis depending on the application.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by oxidation of a hydroxymethyl intermediate to the carbaldehyde group. For example:

- Step 1 : Reacting tetrahydrothiophen-3-yl azide with a propargyl alcohol derivative under Cu(I) catalysis to yield the triazole-methanol intermediate.

- Step 2 : Oxidation using Jones reagent (CrO₃ in H₂SO₄) converts the alcohol to the aldehyde .

- Key considerations : Reaction temperature (e.g., 80–100°C in ethanol), stoichiometric control of sodium acetate as a base, and purification via crystallization from ethanol .

Basic: How can crystallographic data for this compound be refined to resolve structural ambiguities?

SHELXL is the gold-standard software for refining crystal structures. Key steps include:

- Data collection : High-resolution X-ray diffraction (XRD) data (≤1.0 Å resolution) to minimize errors.

- Refinement : Use of anisotropic displacement parameters for non-hydrogen atoms and inclusion of hydrogen atoms in calculated positions.

- Validation : Tools like WinGX and ORTEP visualize thermal ellipsoids and packing diagrams to confirm geometry (e.g., tetrahydrothiophene ring puckering) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

- LC/MS : To confirm molecular weight (e.g., [M+H]+ ion detection) and monitor reaction progress.

- NMR : ¹H and ¹³C NMR to verify aldehyde proton (δ ~9.8–10.2 ppm) and triazole/tetrahydrothiophene ring signals .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .

Advanced: How can conflicting crystallographic data (e.g., disordered tetrahydrothiophene rings) be resolved computationally?

- Disorder modeling : Split atomic positions in SHELXL with refined site-occupancy factors.

- Constraints : Apply geometric restraints to maintain reasonable bond lengths/angles for the tetrahydrothiophene moiety.

- Validation : Cross-check with Hirshfeld surface analysis to assess intermolecular interactions influencing disorder .

Advanced: What strategies optimize the oxidation step from triazole-methanol to carbaldehyde without over-oxidation?

- Controlled oxidation : Use stoichiometric Jones reagent at 0°C to limit side reactions (e.g., carboxylic acid formation).

- Alternative oxidants : TEMPO/NaOCl or Swern conditions (oxalyl chloride/DMSO) for milder, selective oxidation .

- In-situ monitoring : TLC or HPLC to terminate the reaction at the aldehyde stage .

Advanced: How can computational methods predict the reactivity of this compound in multicomponent reactions?

- DFT calculations : Optimize transition states for reactions (e.g., Hantzsch dihydropyridine synthesis) using Gaussian or ORCA.

- Docking studies : Evaluate non-covalent interactions (e.g., hydrogen bonding with pyrazolones) to guide experimental design .

Advanced: What experimental approaches validate the biological activity of triazole-carbaldehyde derivatives?

- Enzyme assays : Test cholinesterase inhibition via Ellman’s method (e.g., IC₅₀ determination).

- Cellular studies : Evaluate anti-proliferative activity in cancer cell lines (e.g., osteosarcoma) using MTT assays.

- SAR analysis : Modify substituents (e.g., tetrahydrothiophene vs. phenyl groups) to correlate structure and activity .

Advanced: How are spectroscopic discrepancies (e.g., unexpected NMR splitting patterns) analyzed?

- Dynamic effects : Variable-temperature NMR to detect hindered rotation (e.g., around the triazole-thiophene bond).

- COSY/NOESY : Identify scalar coupling or spatial proximity between protons to assign complex splitting .

Advanced: What strategies improve yield in one-pot syntheses involving this compound?

- Solvent optimization : Use ethanol or THF/water mixtures to enhance solubility of intermediates.

- Catalyst screening : Test Cu(I)/Cu(II) ratios in CuAAC to balance reaction rate and byproduct formation.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 2 h to 30 min) while maintaining high yields (>90%) .

Advanced: How can high-throughput crystallography pipelines expedite structural studies of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.